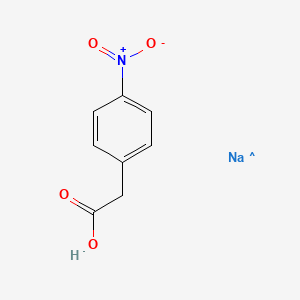
CID 67008544
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenylacetic Acid Sodium Salt is a chemical compound with the molecular formula C8H6NNaO4 and a molecular weight of 203.13 g/mol . It is typically found as a yellow crystalline solid and is soluble in water but has limited solubility in organic solvents . This compound is used in various organic synthesis processes and has applications in the production of dyes, pigments, and pesticides .
Preparation Methods
4-Nitrophenylacetic Acid Sodium Salt is commonly synthesized by reacting 4-Nitrophenylacetic Acid with sodium hydroxide . The reaction typically involves dissolving 4-Nitrophenylacetic Acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield the sodium salt as a crystalline solid .
Industrial Production Methods
Batch Process: In industrial settings, the batch process is often used, where the reaction is carried out in large reactors with controlled temperature and pH conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
4-Nitrophenylacetic Acid Sodium Salt undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or water, moderate temperatures.
Major Products
Oxidation: 4-Nitrobenzaldehyde
Reduction: 4-Aminophenylacetic Acid
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenylacetic Acid Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrophenylacetic Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes. For example, it can act as a substrate for enzymes like penicillin G acylase, where it undergoes hydrolysis to form 4-Nitrophenylacetic Acid and sodium ions . The nitro group in the compound can also participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Nitrophenylacetic Acid Sodium Salt can be compared with similar compounds such as 4-Nitrophenylacetic Acid and 4-Nitrobenzaldehyde :
4-Nitrophenylacetic Acid: Similar in structure but lacks the sodium ion.
4-Nitrobenzaldehyde: Formed by the oxidation of 4-Nitrophenylacetic Acid Sodium Salt.
Uniqueness
Properties
Molecular Formula |
C8H7NNaO4 |
|---|---|
Molecular Weight |
204.13 g/mol |
InChI |
InChI=1S/C8H7NO4.Na/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H,10,11); |
InChI Key |
SPALVBRBYCHVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)[N+](=O)[O-].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-](/img/structure/B12813301.png)
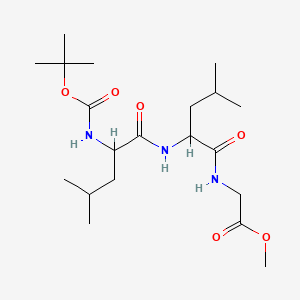
![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)


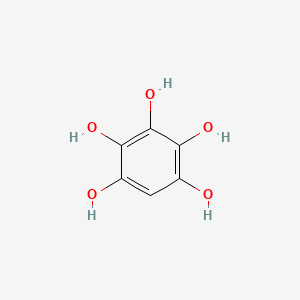
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)

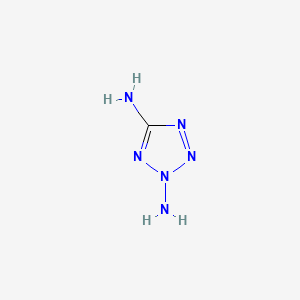
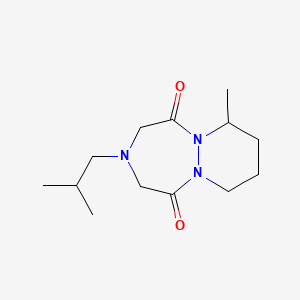
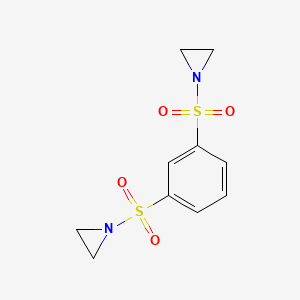
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)

